Globalagliatin hydrochloride

Description

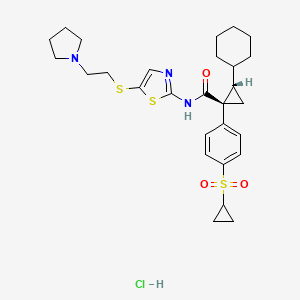

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H38ClN3O3S3 |

|---|---|

Molecular Weight |

596.3 g/mol |

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C28H37N3O3S3.ClH/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23;/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32);1H/t24-,28-;/m0./s1 |

InChI Key |

FRUQQNDJVRDIRH-JOFLZTHPSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |

Canonical SMILES |

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |

Origin of Product |

United States |

Molecular and Biochemical Dissection of Glucokinase Activation by Globalagliatin Hydrochloride

Structural Mechanisms of Glucokinase Allosteric Modulation

The activation of glucokinase by Globalagliatin hydrochloride is a result of its direct interaction with the enzyme, leading to conformational changes that enhance its catalytic activity. This allosteric modulation is a key feature of a class of drugs known as glucokinase activators (GKAs).

Analysis of Binding Sites and Conformational Changes

This compound binds to a well-defined allosteric site on the glucokinase enzyme, distinct from the active site where glucose binds. researchgate.net This allosteric site is located in a region that undergoes significant conformational changes upon glucose binding. nih.gov While the precise crystal structure of this compound in complex with glucokinase is not publicly available, the binding of other GKAs to this site is known to involve a network of interactions with specific amino acid residues, including V62, R63, M210, I211, Y214, Y215, M235, V452, and M455. researchgate.net

The binding of an allosteric activator like this compound induces a significant conformational change in the glucokinase enzyme. Glucokinase exists in a dynamic equilibrium between an inactive "super-open" conformation and an active "closed" conformation. nih.gov In the absence of glucose, the enzyme predominantly resides in the inactive state. The binding of glucose promotes a shift towards the active closed conformation, which is necessary for catalysis. nih.gov Allosteric activators such as this compound are thought to stabilize the active conformation of the enzyme, thereby increasing its affinity for glucose and enhancing its catalytic efficiency. researchgate.netnih.gov This is achieved by facilitating the transition from the inactive to the active state, even at lower glucose concentrations. nih.gov

Computational Modeling of Compound-Glucokinase Interactions

While specific computational modeling studies for the interaction of this compound with glucokinase are not publicly available, molecular modeling and simulation are powerful tools used to understand the binding of small molecules to their protein targets. For other glucokinase activators, these computational approaches have been instrumental in elucidating the key interactions within the allosteric binding pocket.

Computational studies typically involve molecular docking to predict the binding pose of the compound within the allosteric site of glucokinase. This is often followed by molecular dynamics simulations to assess the stability of the compound-protein complex and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These simulations can also provide insights into the conformational changes induced by the activator, corroborating experimental findings and guiding the design of new, more potent activators.

Enzymatic Kinetics and Catalytic Efficiency Enhancement

The allosteric binding of this compound to glucokinase has a profound impact on the enzyme's kinetic properties, leading to a significant enhancement of its catalytic efficiency.

Determination of Glucokinase Activation Potency (EC50)

The potency of this compound as a glucokinase activator has been determined through in vitro enzymatic assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. For this compound, the EC50 for the activation of glucokinase is 42 nM. medchemexpress.comncats.io This low nanomolar potency indicates that this compound is a highly effective activator of the glucokinase enzyme.

| Compound | EC50 (nM) |

| This compound | 42 |

Substrate Affinity Modulation (S0.5)

In addition to increasing the Vmax, allosteric activators of glucokinase also modulate the enzyme's affinity for its substrate, glucose. For glucokinase, which exhibits sigmoidal kinetics, the substrate concentration at which the reaction velocity is half of the maximum is denoted as S0.5. Glucokinase activators, including presumably this compound, decrease the S0.5 for glucose. This means that the enzyme can function more efficiently at lower glucose concentrations. A lower S0.5 indicates a higher affinity of the enzyme for glucose. While specific S0.5 values for glucokinase in the presence of varying concentrations of this compound have not been reported in the public domain, this modulation of substrate affinity is a key component of its mechanism of action, allowing for enhanced glucose phosphorylation even at physiological glucose levels.

Cellular and Organ Level Mechanistic Investigations

Pancreatic Beta-Cell Physiological Responses

Glucokinase acts as a "glucose sensor" in pancreatic islet beta-cells, playing a pivotal role in insulin (B600854) release. clinicaltrials.govclinicaltrials.gov Activation of this enzyme by agents like Globalagliatin hydrochloride can significantly impact the beta-cell's response to fluctuations in blood glucose levels.

Regulation of Glucose-Stimulated Insulin Secretion

This compound enhances glucose-stimulated insulin secretion (GSIS). nih.gov By activating glucokinase, it increases the rate of glucose phosphorylation to glucose-6-phosphate within the β-cell. tandfonline.comnih.gov This is the rate-limiting step in glycolysis, and its acceleration leads to a higher ATP/ADP ratio. tandfonline.com The elevated ATP levels trigger the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the influx of calcium ions (Ca2+). nih.gov This cascade of events ultimately facilitates the exocytosis of insulin-containing granules. mdpi.com

Clinical studies have shown that this compound can improve β-cell responsiveness to glucose. nih.gov This heightened sensitivity means that for a given glucose concentration, a more robust insulin secretion response is elicited.

Impact on Beta-Cell Glucose Sensing Threshold

A key effect of glucokinase activation by this compound is the lowering of the glucose threshold for insulin secretion. clinicaltrials.govclinicaltrials.gov In essence, the β-cells become more sensitive to glucose, initiating insulin release at lower blood glucose concentrations than they would under normal conditions. nih.gov This is particularly relevant in the context of type 2 diabetes, where the glucose-sensing ability of β-cells is often impaired. bjd-abcd.com By restoring or enhancing this sensitivity, this compound helps to re-establish a more physiological pattern of insulin release in response to meals.

Cellular Signal Transduction Pathways Activated by Glucokinase Activation

The activation of glucokinase by this compound initiates a well-defined signal transduction pathway within the pancreatic β-cell. As previously mentioned, the primary pathway involves the metabolic signaling cascade initiated by glucose phosphorylation. nih.gov

However, the signaling process is more complex. The rise in intracellular Ca2+ not only triggers insulin exocytosis but also activates various downstream effectors. khanacademy.org These can include protein kinase C (PKC) and other calcium-dependent kinases that modulate various cellular processes, including gene expression and cell survival. khanacademy.org

Furthermore, some research suggests that G protein-coupled receptors (GPCRs) may be involved in the broader context of cellular signaling in response to glucose and other stimuli, although the direct interaction of this compound with these receptors is not its primary mechanism of action. nih.govsavemyexams.com The activation of these pathways can lead to a cascade of phosphorylation events, further amplifying the initial signal from glucokinase activation. khanacademy.org

Hepatic Glucose Metabolic Regulation

The liver plays a central role in maintaining glucose homeostasis, and glucokinase is a key enzyme in hepatic glucose metabolism. clinicaltrials.gov this compound's action on hepatic glucokinase complements its effects on the pancreas.

Modulation of Hepatic Glucose Output

In the liver, glucokinase activation by this compound leads to a reduction in hepatic glucose output. tandfonline.com By enhancing the conversion of glucose to glucose-6-phosphate, it promotes the trapping of glucose within hepatocytes. medchemexpress.eu This glucose-6-phosphate can then be directed towards various metabolic pathways, including glycogen (B147801) synthesis and glycolysis, thereby reducing the amount of glucose released back into the bloodstream. This action is crucial for controlling fasting and postprandial hyperglycemia.

Effects on Glycogen Synthesis and Storage in Hepatocytes

This compound stimulates glucose metabolism and uptake by the liver, which in turn promotes glycogen synthesis. nih.govmedchemexpress.eu Elevated intracellular levels of glucose-6-phosphate allosterically activate glycogen synthase, the key enzyme responsible for glycogen synthesis. nih.gov This leads to increased storage of glucose in the form of glycogen within hepatocytes. nih.gov Studies have shown that glucokinase activators can enhance liver glycogen synthesis, contributing to their glucose-lowering effects. nih.gov

The glucagon (B607659) signaling pathway, which promotes glycogenolysis (the breakdown of glycogen), is counter-regulated by insulin. youtube.com By enhancing insulin secretion, this compound indirectly suppresses glucagon's effects on the liver, further favoring glycogen storage.

Interactive Data Table: Research Findings on this compound

| Parameter | Finding | Reference |

| Mechanism of Action | Activator of glucokinase (GK) | medkoo.com |

| EC50 | 42 nM | medkoo.commedchemexpress.com |

| Effect on Insulin Secretion | Enhances glucose-stimulated insulin secretion | nih.govclinicaltrials.gov |

| Effect on Hepatic Glucose Output | Reduces hepatic glucose production | tandfonline.com |

| Effect on Glycogen Synthesis | Stimulates glucose metabolism and promotes glycogen synthesis in hepatocytes | nih.govmedchemexpress.eu |

Interplay with Hepatic Metabolic Pathways

In the liver, glucokinase acts as a glucose sensor, and its activation by this compound has profound effects on glucose metabolism. nih.gov The primary mechanism involves the enhancement of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism. tandfonline.com This action effectively increases the liver's capacity to take up and process glucose from the bloodstream. nih.gov

One of the key downstream effects of enhanced glucokinase activity is the stimulation of glycogen synthesis . nih.gov By increasing the intracellular pool of glucose-6-phosphate, this compound promotes the conversion of glucose into glycogen for storage. tandfonline.comwikipedia.org This process is further facilitated by the fact that glucokinase activators can lead to the dissociation of the glucokinase/glucokinase regulatory protein (GKRP) complex, which otherwise keeps glucokinase in an inactive state within the hepatocyte nucleus. tandfonline.comnih.gov

The activation of glucokinase by compounds like this compound has been shown to not only stimulate glycolysis and glycogen synthesis but also to suppress endogenous glucose production by the liver. tandfonline.comnih.gov However, it is noteworthy that chronic treatment with some glucokinase activators has been associated with disruptions in hepatic glucose metabolism, such as increased glucose-6-phosphatase activity, which could potentially diminish their long-term efficacy. plos.org Furthermore, the activation of hepatic glucokinase may also influence lipid metabolism, with studies on GKAs showing potential for increased hepatic triglyceride content. nih.govnih.gov

Mechanisms in Other Glucose-Metabolizing Tissues (e.g., Rat Insulinoma INS-1E Cells)

The rat insulinoma INS-1E cell line is a well-established model for studying pancreatic β-cell function and insulin secretion. merckmillipore.com These cells are used to investigate the direct effects of compounds on the insulin secretion pathway.

Globalagliatin has been shown to directly stimulate glucose metabolism in rat insulinoma INS-1E cells, with a reported half-maximal effective concentration (EC50) of 579 nM. medchemexpress.com This demonstrates the compound's direct activity on pancreatic β-cell models.

The fundamental mechanism in these cells mirrors that in the liver to some extent, with glucokinase acting as the primary glucose sensor. clinicaltrials.gov In pancreatic β-cells, the activation of glucokinase by this compound increases the rate of glucose metabolism, leading to a rise in the intracellular ATP/ADP ratio. tandfonline.com This change in the energy state of the cell triggers the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. tandfonline.com The subsequent influx of calcium ions through voltage-gated calcium channels stimulates the exocytosis of insulin-containing granules, resulting in enhanced glucose-stimulated insulin secretion (GSIS). tandfonline.comoup.com

Essentially, this compound lowers the glucose threshold required to trigger insulin release, making the pancreatic β-cells more sensitive to prevailing blood glucose levels. nih.govclinicaltrials.gov Studies with other glucokinase activators in INS-1 cells have also demonstrated protective effects against cytokine-induced apoptosis, suggesting a potential role in preserving β-cell mass and function. frontiersin.org

Interactive Data Table: Effect of Globalagliatin on INS-1E Cells

| Parameter | Value | Unit | Source |

| EC50 for Glucose Metabolism Stimulation | 579 | nM | medchemexpress.com |

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Profiling Techniques

In vitro studies are fundamental for the initial characterization of a drug candidate's activity and selectivity at the molecular and cellular level. For Globalagliatin, these techniques focus on its direct interaction with its target enzyme, glucokinase, and its functional consequences in metabolically relevant cells.

To understand the cellular effects of Globalagliatin, researchers employ various cell-based assays that model key aspects of glucose metabolism. These assays are crucial for confirming that the compound's enzymatic activity translates into a desired physiological response in intact cells.

Commonly used cell lines include:

HepG2 (Human Liver Cancer) Cells: These cells retain many characteristics of primary hepatocytes and are used to study hepatic glucose uptake and metabolism. mdpi.com

L6 (Rat Skeletal Muscle) Myotubes and 3T3-L1 (Mouse) Adipocytes: These cell lines are models for insulin-sensitive peripheral tissues and are used to assess glucose transporter (GLUT4) translocation and glucose uptake. nih.govnih.gov

INS-1 (Rat Insulinoma) Cells: These cells are a model for pancreatic β-cells and are used to investigate the effect of the compound on glucose-stimulated insulin (B600854) secretion. nih.gov

The primary method involves measuring the uptake of a glucose analog, which can be either radiolabeled (e.g., 2-deoxy-D-[³H]-glucose) or fluorescent (e.g., 2-NBDG). nih.govnih.gov The assay principle relies on the fact that these analogs are transported into the cell and phosphorylated by hexokinase/glucokinase, trapping them inside. nih.govpromega.com An increase in the intracellular accumulation of the analog in the presence of Globalagliatin would indicate enhanced glucose uptake and metabolism.

Table 1: Illustrative Example of a 2-NBDG Glucose Uptake Assay in HepG2 Cells

| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in Glucose Uptake (vs. Control) |

| Control (Vehicle) | - | 1500 | 0% |

| Insulin (Positive Control) | 100 nM | 2250 | 50% |

| Globalagliatin | 10 nM | 1680 | 12% |

| Globalagliatin | 100 nM | 2010 | 34% |

| Globalagliatin | 1 µM | 2400 | 60% |

Note: This table is a representative example of expected results and does not reflect actual published data for Globalagliatin.

To directly quantify the potency and mechanism of Globalagliatin as a glucokinase activator, enzyme activity assays are performed in a cell-free, recombinant system. This approach isolates the drug-target interaction from other cellular processes. These assays typically use purified, recombinant human glucokinase. ncats.io

The activity of glucokinase is measured by monitoring the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This reaction is often coupled to a second enzymatic reaction that produces a detectable signal. A common method involves using glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes the newly formed G6P and concurrently reduces NADP+ to NADPH. The increase in NADPH can be measured spectrophotometrically by the change in absorbance at 340 nm.

From these assays, key pharmacological parameters are determined, most notably the EC50 , which is the concentration of the drug that elicits a half-maximal response. For Globalagliatin (also known as LY2608204), the reported EC50 for glucokinase activation is 42 nM. ncats.io

Table 2: Key Parameters for a Recombinant Glucokinase Activity Assay

| Parameter | Description | Typical Value/Method |

| Enzyme Source | Purified enzyme used in the assay. | Recombinant Human Glucokinase |

| Substrates | Molecules converted by the enzyme. | Glucose, ATP |

| Detection Method | Technique used to measure the reaction product. | Coupled reaction with G6PDH, monitoring NADPH production (Absorbance at 340 nm) |

| Key Endpoint | Primary measure of compound potency. | EC50 (Half-maximal effective concentration) |

In Vivo Animal Model Studies for Metabolic Perturbations

Following in vitro characterization, the effects of Globalagliatin are studied in living organisms to understand its integrated physiological effects on glucose homeostasis. Rodent models are most commonly used for this purpose.

To assess the immediate impact of Globalagliatin on glucose control, acute studies are performed in healthy or diabetic rodent models. frontiersin.org The C57BL/6J mouse is a standard inbred strain frequently used for metabolic research. nih.gov

A primary test is the Oral Glucose Tolerance Test (OGTT) . In this procedure, animals are fasted, administered Globalagliatin (or a vehicle control), and then given a bolus of glucose orally. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to determine the rate of glucose clearance from the circulation. nih.gov An effective glucokinase activator like Globalagliatin is expected to lower the peak glucose concentration and reduce the total area under the curve (AUC) for glucose, demonstrating improved glucose tolerance. nih.govmdpi.com

Table 3: Representative Data from an Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

| Time (minutes) | Blood Glucose (mg/dL) - Vehicle Group (Mean ± SEM) | Blood Glucose (mg/dL) - Globalagliatin Group (Mean ± SEM) |

| 0 | 95 ± 4 | 94 ± 5 |

| 15 | 280 ± 15 | 220 ± 12 |

| 30 | 350 ± 20 | 260 ± 18 |

| 60 | 250 ± 18 | 180 ± 15 |

| 120 | 130 ± 10 | 105 ± 8 |

Note: This table is a representative example of expected results and does not reflect actual published data for Globalagliatin.

To evaluate the long-term efficacy and metabolic adaptations resulting from sustained treatment, chronic studies are conducted in animal models that mimic human T2DM. These include:

Genetic Models: The ob/ob mouse, which is deficient in the hormone leptin, develops severe obesity, hyperglycemia, and insulin resistance, making it a relevant model for metabolic syndrome. nih.gov

Diet-Induced Obesity (DIO) Models: Healthy rodents (like C57BL/6J mice) fed a high-fat diet for an extended period develop obesity and metabolic dysfunctions similar to those seen in many human patients. researchgate.net

In these chronic studies, animals receive daily doses of Globalagliatin for several weeks. Throughout the study, key metabolic parameters are monitored to assess long-term changes in glucose control and insulin sensitivity.

Table 4: Common Endpoints in Chronic Studies with Diabetic Animal Models

| Parameter | Description | Method of Measurement |

| Fasting Blood Glucose | Blood glucose level after an overnight fast. | Glucometer |

| HbA1c (Glycated Hemoglobin) | A measure of average blood glucose over several weeks. | Laboratory analysis of blood sample |

| Insulin Sensitivity | The body's responsiveness to insulin. | Hyperinsulinemic-euglycemic clamp; HOMA-IR calculation |

| Body Weight | Overall change in mass. | Scale measurement |

| Plasma Lipids | Levels of triglycerides and cholesterol. | Laboratory analysis of blood sample |

Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic (PK) studies are performed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are essential for predicting the drug's behavior in humans and for selecting appropriate doses for clinical trials. fda.gov PK studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

Following administration of a single dose of Globalagliatin, blood samples are collected over time and the concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). patsnap.com

From the plasma concentration-time data, several key PK parameters are calculated. While specific preclinical data for Globalagliatin is not widely published, clinical studies in humans have characterized its pharmacokinetic profile, which preclinical studies would aim to predict. nih.govnih.gov

Table 5: Key Pharmacokinetic Parameters Evaluated in Preclinical and Clinical Research

| Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest observed concentration of the drug in plasma. nih.gov |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. nih.gov |

| Area Under the Curve | AUC | The total exposure to the drug over time. nih.gov |

| Apparent Clearance | CL/F | The rate at which the drug is removed from the body. nih.gov |

| Apparent Volume of Distribution | Vss/F | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov |

| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. nih.gov |

Absorption Characteristics in Animal Models

The investigation of a new chemical entity's absorption profile in preclinical animal models is a foundational step in drug development. Methodologies for assessing oral absorption typically involve administering the compound to various animal species, most commonly rodents (rats and mice) and non-rodents (such as dogs or non-human primates), to understand its pharmacokinetic behavior. These studies are crucial for determining the rate and extent of drug absorption, which informs potential therapeutic efficacy and dosing strategies for subsequent clinical trials.

Standard procedures include single-dose administration via oral gavage, followed by serial blood sampling at predefined intervals. The concentration of the drug in the collected plasma samples is then quantified using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters derived from these studies include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total systemic exposure to the drug over time.

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, typically determined by comparing the AUC after oral administration to the AUC after intravenous administration.

For Globalagliatin hydrochloride (also known as LY2608204 or SY-004), specific and detailed public data on its absorption characteristics in animal models are not extensively available in peer-reviewed literature. However, it is known to be an orally active glucokinase activator. medchemexpress.com In vitro studies have demonstrated its activity in rat insulinoma INS1-E cells, where it stimulated glucose metabolism with an EC50 of 579 nM, indicating its ability to be active at a cellular level. medchemexpress.com While detailed in vivo absorption data from preclinical species remains largely proprietary to the developing pharmaceutical companies, the progression of this compound to human clinical trials implies that favorable absorption characteristics were likely observed in animal models.

Distribution Patterns within Tissues and Organs

Understanding the distribution of a drug candidate within the body is critical to assessing its potential efficacy and identifying any risks of accumulation in specific tissues. Tissue distribution studies in animal models aim to quantify the extent to which a drug penetrates various organs and tissues after administration.

The methodology for these studies typically involves administering the drug, often radiolabeled, to animals (commonly rats). At various time points after dosing, the animals are euthanized, and a comprehensive set of tissues and organs (e.g., liver, kidney, heart, lung, brain, muscle, adipose tissue) are collected. The concentration of the drug in each tissue is then determined, allowing for the calculation of tissue-to-plasma concentration ratios. This provides insight into which tissues the drug preferentially accumulates in. These studies are vital for identifying the target organs for therapeutic action and potential sites of toxicity.

In the case of this compound, specific data from tissue distribution studies in animal models have not been made publicly available. As a glucokinase activator, its primary target tissues are the pancreas and the liver, where glucokinase plays a pivotal role in glucose homeostasis. medchemexpress.comnih.gov Therefore, it would be anticipated that preclinical distribution studies would have focused on quantifying the drug's concentration in these key metabolic organs. The progression to clinical trials suggests that the distribution profile was deemed acceptable during preclinical evaluation.

Metabolic Transformation Pathways and Clearance Mechanisms

The metabolism of a drug is a key determinant of its efficacy and duration of action. Preclinical studies on metabolic pathways are essential to identify the major metabolites, the enzymes responsible for their formation (often cytochrome P450 enzymes), and the rate of clearance from the body. These investigations are typically conducted using a combination of in vitro and in vivo methods. In vitro studies often utilize liver microsomes or hepatocytes from various species, including humans, to predict metabolic pathways. In vivo studies in animal models involve analyzing plasma, urine, and feces to identify and quantify the metabolites formed after drug administration.

The clearance (CL) of a drug is a measure of the volume of plasma cleared of the drug per unit of time and is a critical parameter in determining the dosing regimen. It is influenced by both metabolism and excretion.

For this compound, detailed preclinical data on its metabolic transformation in animal models is not available in the public domain. However, data from a phase Ia clinical study in healthy Chinese adults provides an indication of its clearance. The study reported that the cumulative amount of unchanged this compound excreted in the urine was very low, accounting for no more than 1.53% of the administered dose. researchgate.net This suggests that the drug is extensively metabolized before excretion. While this finding is from a human study, it is a strong indicator that the primary clearance mechanism is likely hepatic metabolism rather than renal excretion of the parent drug. The specific metabolic pathways and the enzymes involved in animal models have not been publicly disclosed.

Excretion Kinetics

Excretion studies are performed to determine the route and rate at which a drug and its metabolites are eliminated from the body. The primary routes of excretion are typically via the kidneys (into urine) and the liver (into bile and subsequently feces). In preclinical animal studies, this is often investigated by administering a radiolabeled version of the drug and collecting urine and feces over a period of time until most of the radioactivity has been recovered. This allows for the determination of the percentage of the dose excreted by each route.

The elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half, is a key parameter determined from these studies. It is crucial for defining the dosing interval.

As mentioned previously, specific preclinical data on the excretion kinetics of this compound in animal models is not publicly available. The low urinary excretion of the unchanged drug in humans (less than 1.53%) strongly suggests that renal excretion is a minor pathway for the parent compound. researchgate.net Consequently, the primary route of elimination for this compound and its metabolites is likely through biliary and/or fecal excretion following hepatic metabolism. Human pharmacokinetic studies have shown that this compound has a long elimination half-life, ranging from 37.6 to 49.9 hours in one study. nih.gov This indicates a slow elimination from the body.

Synthetic and Analytical Methodologies for Globalagliatin Hydrochloride Research

Chemical Synthesis Pathways for Globalagliatin Hydrochloride and Analogs

The synthesis of this compound, with its full chemical name 2-cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)thiazol-2-yl)cyclopropane-1-carboxamide hydrochloride, presents a considerable challenge due to its complex molecular architecture. Key to its structure is a highly substituted cyclopropane-thiazole core. While the precise, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, the synthetic approaches can be inferred from established methodologies for constructing its core components and analogous structures.

Strategies for Complex Cyclopropane-Thiazole Core Synthesis

The synthesis of the central cyclopropane-thiazole backbone of this compound likely involves a multi-step sequence, focusing on the stereoselective formation of the cyclopropane ring and the construction of the substituted thiazole moiety.

Cyclopropane Ring Formation: The formation of the trisubstituted cyclopropane ring is a critical step. General strategies for creating such structures often employ cyclopropanation reactions of appropriately substituted alkenes. For instance, the Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a common method for the synthesis of cyclopropanes from electron-deficient olefins. Another approach could involve intramolecular cyclization of a suitable precursor. The stereochemistry of the cyclopropane ring is crucial for the biological activity of the final compound, and thus, asymmetric synthesis strategies are likely employed.

Thiazole Moiety Synthesis: The substituted thiazole ring is another key component of this compound. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings, involving the condensation of an α-haloketone with a thioamide. In the context of this compound, a functionalized thioamide would be required to introduce the aminothiazole core, which is later elaborated with the (2-(pyrrolidin-1-yl)ethyl)thio side chain.

The assembly of the entire core would likely involve the coupling of the pre-formed cyclopropane carboxylic acid derivative with the substituted aminothiazole. This amide bond formation is a standard transformation in medicinal chemistry, often achieved using coupling reagents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents.

Hydrochloride Salt Formation Techniques

The final step in the preparation of this compound is the formation of the hydrochloride salt. This is a common practice for pharmaceutical compounds containing basic nitrogen atoms, as it often improves solubility, stability, and handling properties.

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base of Globalagliatin with hydrochloric acid. The choice of solvent is critical to ensure the precipitation of the salt in a crystalline and pure form. Common solvents used for this purpose include ethers (like diethyl ether or methyl tert-butyl ether), esters (such as ethyl acetate), and alcohols (like isopropanol or ethanol). The hydrochloric acid can be added as a gas, an aqueous solution, or a solution in an organic solvent. The selection of the appropriate conditions is determined through salt screening studies to identify the most stable and suitable salt form for pharmaceutical development.

Advanced Analytical Techniques for Compound Quantification and Characterization

The development and validation of robust analytical methods are paramount for the successful progression of a drug candidate like this compound through the research and development pipeline. These methods are essential for quantifying the drug in biological matrices, assessing its purity, and confirming its chemical structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. A validated LC-MS/MS method has been utilized to determine the concentration of Globalagliatin in human plasma samples for pharmacokinetic studies. medkoo.com

Method Development: A typical LC-MS/MS method development for this compound would involve the optimization of several key parameters:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed. The choice of the stationary phase (e.g., C18, C8) and mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a sharp, symmetrical peak for Globalagliatin with a short retention time, while ensuring separation from any endogenous plasma components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used. This involves selecting a specific precursor ion (the protonated molecular ion of Globalagliatin) and one or more product ions generated through collision-induced dissociation. This highly selective detection method minimizes interference from other substances in the sample.

Sample Preparation: To remove proteins and other interfering substances from the plasma samples, a robust sample preparation technique is crucial. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation: Once developed, the LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The validation process assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are assessed at multiple concentration levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

A pharmacokinetic study of this compound capsules (80 mg) in healthy Chinese volunteers utilized a validated LC-MS/MS method for plasma concentration determination. medkoo.com The study reported the following pharmacokinetic parameters:

| Pharmacokinetic Parameter | Value (Fasting) | Value (High-Fat Meal) |

|---|---|---|

| Cmax (ng/mL) | 22.35 ± 7.02 | Not explicitly stated, but increased by 24.8% |

| Tmax (h) | 4.69 (geometric mean) | 5.93 (geometric mean) |

| AUCt (h·ng/mL) | 725.74 ± 303.04 | Increased by 35.2% |

| AUC∞ (h·ng/mL) | 774.07 ± 343.89 | Increased by 35.4% |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity.

High-Performance Liquid Chromatography (HPLC) Applications for Purity and Identity

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a cornerstone analytical technique for assessing the purity of drug substances and for confirming their identity. While a specific HPLC method for this compound has not been detailed in the public domain, the principles of such a method can be outlined based on standard pharmaceutical analysis practices.

A typical purity method would involve a reversed-phase HPLC system with a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier. The UV detector would be set at a wavelength where this compound exhibits strong absorbance.

The method would be validated to demonstrate its suitability for its intended purpose, including:

Specificity: The ability to separate the main peak of this compound from potential impurities, degradation products, and other related substances.

Linearity: A linear relationship between the peak area and the concentration of the analyte.

Accuracy and Precision: To ensure the reliability of the quantitative results for any detected impurities.

Limit of Quantification (LOQ): To ensure that any impurities present at or above the reporting threshold can be accurately quantified.

Such an HPLC method would be used for routine quality control of this compound batches to ensure they meet the required purity specifications.

Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the chemical identity of new chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound would be complex, showing distinct signals for the protons on the cyclohexyl, cyclopropyl, phenyl, thiazole, and pyrrolidine rings, as well as the ethyl linker.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the structure.

2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, and thus, piece together the complete molecular structure.

While specific NMR spectral data for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known structure and standard NMR correlation tables.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: From the amide group.

C=O stretching: From the amide carbonyl group.

S=O stretching: From the sulfonyl group.

C-N stretching: From the various C-N bonds in the molecule.

C-H stretching and bending: From the aliphatic and aromatic C-H bonds.

The IR spectrum serves as a valuable fingerprint for the compound, useful for identification and for monitoring chemical transformations during synthesis.

Chromatographic Method Validation Parameters (e.g., Limit of Detection, Limit of Quantification, Accuracy, Precision, Robustness, Specificity)

Information not available in public domain.

Advanced Research Perspectives and Future Directions

Rational Design and Optimization of Novel Glucokinase Activators

The development of Globalagliatin hydrochloride has been guided by principles of rational drug design, focusing on the allosteric activation of the glucokinase enzyme. impactfactor.org Future research in this area continues to build upon this foundation, aiming to create novel GKAs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies have been instrumental in the optimization of benzamide (B126) and pyridinecarboxamide derivatives, the chemical classes to which Globalagliatin belongs. nih.govwisdomlib.org These studies have elucidated key molecular interactions within the allosteric binding site of the GK enzyme, such as the crucial hydrogen bond interactions with residues like Arginine 63. tandfonline.com Crystallography has been pivotal in visualizing these interactions, revealing how compounds like the 2-amino benzamide derivatives bind to the GK protein and inform further design. nih.govrcsb.org

A significant challenge in GKA development has been optimizing pharmacokinetic properties. bioworld.com Advanced medicinal chemistry strategies, such as the "matched triplicate design sets" approach, have been employed to systematically explore chemical space and build robust predictive models for parameters like clearance and bioavailability. rsc.orgrsc.org This method allows for a more efficient lead optimization process by generating high-quality data to inform the design of compounds with enhanced drug-like properties. rsc.org For instance, by introducing specific substituents, researchers have been able to improve metabolic stability and oral exposure of GKA candidates. bioworld.com

Future rational design efforts will likely focus on creating hepatoselective GKAs. By targeting the liver specifically, it may be possible to mitigate the risk of hypoglycemia associated with pancreatic GK activation. patsnap.com This involves fine-tuning the physicochemical properties of the molecules to alter their distribution in the body.

Integration of Systems Biology Approaches in Understanding Compound Action

Understanding the full impact of a GKA like this compound requires a holistic view that extends beyond its direct interaction with the glucokinase enzyme. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for elucidating the broader physiological effects of GK activation. innovations-report.comfrontiersin.org

By applying systems biology approaches, researchers can map the complex network of cellular and molecular interactions that are influenced by Globalagliatin's activity. nih.gov This can help to identify not only the intended therapeutic effects on glucose metabolism but also any off-target or unexpected effects. For example, systems biology can be used to analyze changes in gene expression and protein levels in response to GKA treatment, providing insights into the downstream signaling pathways that are modulated. nih.gov

Metabolomics and proteomics, key components of systems biology, can provide a detailed snapshot of the metabolic state of cells and tissues following GKA administration. This can reveal subtle changes in metabolic fluxes and pathway utilization that would be missed by more traditional pharmacological assays. Such information is crucial for a comprehensive understanding of the compound's mechanism of action and for identifying potential biomarkers of efficacy or adverse effects. frontiersin.org

Future research will likely see an increased use of integrated multi-omics approaches to create detailed models of how Globalagliatin and other GKAs impact the entire metabolic system in both healthy and diabetic states. nih.gov These models will be invaluable for predicting patient responses and for designing more effective and safer therapeutic strategies. nih.gov

Development of Predictive Models for Glucokinase Activator Efficacy and Selectivity

The ability to predict the efficacy and selectivity of GKA candidates early in the drug discovery process is critical for reducing development time and costs. To this end, researchers are increasingly turning to computational modeling and simulation.

Quantitative structure-activity relationship (QSAR) models have been developed for GKAs to correlate the chemical structures of compounds with their biological activities. wisdomlib.orgufla.brasianpubs.org These models use statistical methods to identify the key molecular features that determine a compound's potency and can be used to predict the activity of novel, untested molecules. wisdomlib.orgnih.gov More advanced 4D-QSAR models, which incorporate molecular dynamics simulations, can provide even more accurate predictions by accounting for the flexibility of both the ligand and the protein. ufla.br

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is another essential tool for predicting the in vivo performance of GKAs. nih.govjst.go.jp These models integrate data on drug absorption, distribution, metabolism, and excretion (pharmacokinetics) with data on the drug's effect on the body (pharmacodynamics) to simulate the time course of drug action. springermedizin.dewindows.nettandfonline.com For GKAs, PK/PD models can be used to predict the impact of different dosing regimens on blood glucose levels and to identify the therapeutic window for a given compound. nih.govnih.gov Semi-mechanistic integrated models of glucose, insulin (B600854), and glucagon (B607659) have been used to inform dose selection for clinical trials of novel GKAs. jst.go.jp

The development of predictive biomarkers is also a key area of research. By identifying genetic or metabolic markers that correlate with a patient's response to a GKA, it may be possible to personalize treatment and improve outcomes. oup.com

Exploration of Unconventional Glucokinase-Mediated Metabolic Effects

While the primary role of glucokinase in glucose metabolism is well-established, there is growing interest in exploring its less conventional metabolic effects. Research into these areas could uncover new therapeutic applications for GKAs like this compound or reveal potential side effects that need to be managed.

One of the most significant areas of investigation is the link between glucokinase activation and lipid metabolism. nih.gov Some studies in rodents have shown that chronic administration of GKAs can lead to an increase in hepatic triglycerides and potentially induce fatty liver. nih.govnews-medical.net This is thought to be due to the increased flux of glucose through glycolysis, providing substrates for de novo lipogenesis. Understanding the mechanisms behind this effect is crucial for the safe development of GKAs. news-medical.net Conversely, some research suggests that glucokinase inactivation may have favorable effects on lipid metabolism. mdpi.com The glucokinase regulatory protein (GKRP) has also been identified as a key player in the balance between glucose and lipid metabolism in the liver. frontiersin.org

Beyond lipid metabolism, glucokinase may have roles in other cellular processes. For example, there is evidence that glucokinase activation can influence inflammatory pathways. Further research is needed to fully elucidate these unconventional effects and their potential clinical relevance.

Application of Artificial Intelligence and Machine Learning in GKA Discovery

In the context of GKA discovery, AI and ML algorithms can be used to:

Identify novel allosteric binding sites: Machine learning models can analyze protein structures to predict potential allosteric sites, opening up new avenues for drug design. acs.orgnih.govchemrxiv.org

Generate novel GKA candidates: Generative AI models can design new molecules with desired properties, such as high potency and selectivity for glucokinase. biorxiv.org

Predict drug-target interactions: AI can predict the binding affinity of a compound for glucokinase, helping to prioritize candidates for synthesis and testing. nih.gov

Optimize pharmacokinetic properties: Machine learning models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, aiding in the design of molecules with better drug-like characteristics. pharmajen.comimpactfactor.orgnih.govresearchgate.net

Predict patient response: AI algorithms can analyze patient data, including genomics and clinical information, to predict who is most likely to respond to a particular GKA. nih.gove-dmj.org

The integration of AI and ML into the GKA discovery pipeline has the potential to significantly reduce the time and cost of bringing new therapies to patients. dntb.gov.ua As these technologies continue to evolve, they will undoubtedly play an increasingly important role in the future of GKA research and development.

Q & A

Basic Research Questions

Q. How to design a clinical study evaluating the pharmacokinetics of Globalagliatin hydrochloride?

- Methodological Answer : A robust pharmacokinetic study should include randomized crossover designs to compare fasting vs. fed conditions. For example, in a Phase I trial, subjects can be divided into two groups: one receiving a single oral dose (e.g., 80 mg) under fasting conditions, and the other receiving the same dose 30 minutes post a high-fat meal (≥50% fat content). Blood samples should be collected at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 168 hours post-dose) to measure plasma concentrations. Key parameters include , , and AUC values. This design allows assessment of food effects on bioavailability .

- Data Handling : Use non-compartmental analysis (NCA) for primary PK parameters and geometric mean ratios (GMRs) to compare fed vs. fasting states.

Q. How to ensure safety monitoring in this compound clinical trials?

- Methodological Answer : Implement continuous adverse event (AE) tracking using standardized terminology (e.g., MedDRA). In a trial involving healthy volunteers, record all AEs (e.g., headache, gastrointestinal disturbances) and classify them by severity, causality, and outcome. For example, in a study with 24 participants, 37.5% experienced AEs, but none led to trial discontinuation. Regular safety reviews by an independent data monitoring committee (IDMC) are critical to assess risk-benefit balance .

- Documentation : Use case report forms (CRFs) to capture AE details, including onset time, duration, and interventions.

Q. How to efficiently retrieve literature on this compound using academic databases?

- Methodological Answer : Leverage Google Scholar’s advanced search operators (e.g.,

"this compound" AND "pharmacokinetics") to filter high-impact studies. Sort results by citation count to identify seminal works. Use the “Cited by” feature to track subsequent studies and “Related articles” to explore mechanistic or clinical extensions. For reproducibility, document search terms and inclusion/exclusion criteria (e.g., date range: 2015–2025, English-only) .

Advanced Research Questions

Q. How to analyze conflicting pharmacokinetic data for this compound under varying dietary conditions?

- Methodological Answer : When and AUC increase by 20–30% under fed conditions (e.g., delayed from 4.69 to 5.93 hours), conduct a sensitivity analysis to assess clinical relevance. Use mixed-effects models to account for inter-subject variability. Compare geometric mean ratios (GMRs) against regulatory thresholds (e.g., FDA’s 80–125% bioequivalence range). If results exceed thresholds, investigate mechanisms (e.g., lipid-enhanced solubility) and consider dose adjustments for fed cohorts .

- Statistical Tools : Phoenix WinNonlin for NCA; R/Python for bootstrap confidence intervals.

Q. How to integrate clinical PK data with molecular dynamics studies to validate Globalagliatin’s target engagement?

- Methodological Answer : Combine in silico docking simulations (e.g., using AutoDock Vina) with clinical PK/PD data to correlate drug exposure () with target occupancy. For example, if Globalagliatin activates glucokinase, measure hepatic glucose uptake in parallel with plasma drug levels. Use correlation matrices to identify covariates (e.g., BMI, CYP2C9 genotype) influencing efficacy .

- Validation : Cross-validate findings with ex vivo assays (e.g., liver biopsies for glucokinase activity).

Q. How to resolve contradictions between adverse reactions and efficacy in Globalagliatin trials?

- Methodological Answer : Apply causal inference frameworks (e.g., Hill’s criteria) to distinguish coincidental AEs from mechanism-related effects. For instance, hypoglycemia—a theoretical risk due to glucokinase activation—was absent in a Phase I trial despite high drug exposure. Conduct dose-ranging studies to identify therapeutic windows where efficacy (e.g., HbA1c reduction) outweighs AE risks (e.g., nausea). Use logistic regression to model AE probability vs. dose .

- Ethical Considerations : Predefine stopping rules for dose-escalation phases based on safety endpoints.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.